1,2-dimethyl-3H-indazole-5-carboxylic acid
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Overview
Description
1,2-Dimethylbenzodiazole-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is known for its unique structure, which includes a benzodiazole ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylbenzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of 1,2-Dimethylbenzodiazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzodiazole ring or the carboxylic acid group .
Scientific Research Applications
1,2-Dimethylbenzodiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-Dimethylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The benzodiazole ring and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Dimethylbenzodiazole-5-carboxylic acid include other benzodiazole derivatives, such as:
- 1,2-Dimethylbenzimidazole
- 1,2-Dimethylbenzotriazole
- 1,2-Dimethylbenzoxazole
Uniqueness
1,2-Dimethylbenzodiazole-5-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the benzodiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,2-dimethyl-3H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-8-5-7(10(13)14)3-4-9(8)12(11)2/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
UPSOETHQMQNVOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N1C)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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